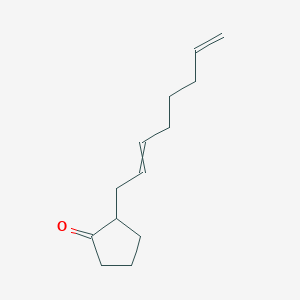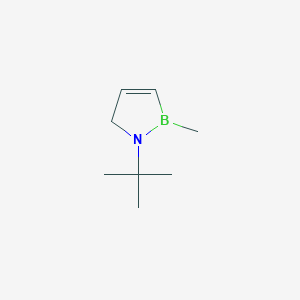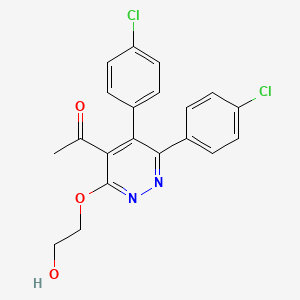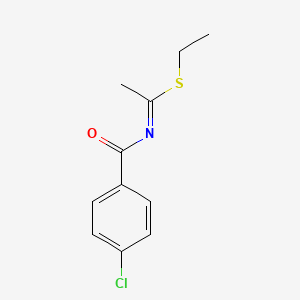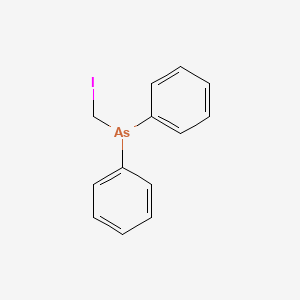![molecular formula C20H31N4O7P B14435447 [2-[Bis(2,2-dimethylaziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate CAS No. 77887-07-1](/img/structure/B14435447.png)
[2-[Bis(2,2-dimethylaziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[Bis(2,2-dimethylaziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate: is a complex organic compound that features a unique combination of aziridine, phosphate, and pyrimidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[Bis(2,2-dimethylaziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate typically involves multiple steps:
Formation of the Aziridine Moiety: The aziridine rings are synthesized through the reaction of appropriate amines with epoxides under basic conditions.
Phosphorylation: The aziridine-containing intermediate is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3).
Pyrimidine Coupling: The phosphorylated intermediate is coupled with a pyrimidine derivative under acidic or basic conditions to form the desired compound.
Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine rings, leading to the formation of oxaziridines.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phosphate group, where nucleophiles can replace the aziridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or neutral conditions.
Major Products
Oxidation: Oxaziridine derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound’s aziridine rings are of interest due to their potential as DNA cross-linking agents. This property can be exploited in the development of novel anticancer agents.
Medicine
In medicine, the compound’s ability to interact with biological macromolecules makes it a candidate for drug development. Its potential as an anticancer agent is particularly noteworthy.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism by which [2-[Bis(2,2-dimethylaziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate exerts its effects is primarily through the interaction of its aziridine rings with nucleophilic sites in biological macromolecules. This can lead to the formation of covalent bonds, resulting in cross-linking or modification of the target molecules. The phosphate group can also participate in phosphorylation reactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate: Similar structure but lacks the dimethyl groups on the aziridine rings.
[2-[Bis(2-methylaziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate: Similar structure with methyl groups instead of dimethyl groups on the aziridine rings.
Uniqueness
The presence of the dimethyl groups on the aziridine rings in [2-[Bis(2,2-dimethylaziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate imparts unique steric and electronic properties, potentially enhancing its reactivity and selectivity in various chemical and biological processes.
Propiedades
Número CAS |
77887-07-1 |
|---|---|
Fórmula molecular |
C20H31N4O7P |
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
[2-[bis(2,2-dimethylaziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C20H31N4O7P/c1-12-8-22(18(27)21-17(12)26)16-7-14(30-13(2)25)15(31-16)9-29-32(28,23-10-19(23,3)4)24-11-20(24,5)6/h8,14-16H,7,9-11H2,1-6H3,(H,21,26,27) |
Clave InChI |
CAXYSRNCTODWEN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(N3CC3(C)C)N4CC4(C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


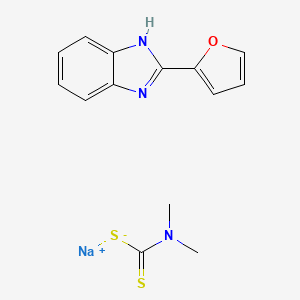
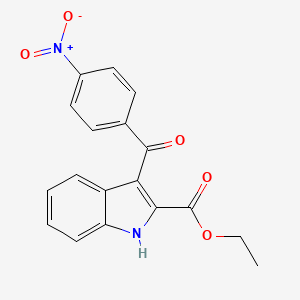
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline](/img/structure/B14435386.png)
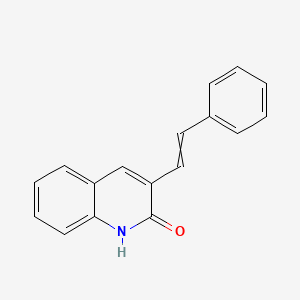
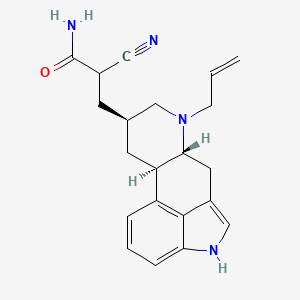
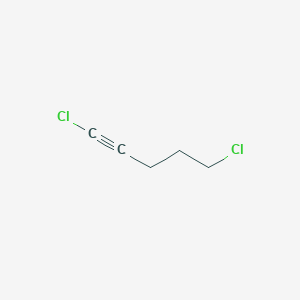
![[Amino(decylamino)methylidene]propanedinitrile](/img/structure/B14435403.png)
